(S)-3,7-Diaminoheptanoic acid dihydrochloride (CAS 290835-83-5), commonly known as L-β-homolysine dihydrochloride, is a high-value chiral building block utilized in the synthesis of peptidomimetics, foldamers, and protease-resistant peptide therapeutics. By introducing an additional methylene group into the peptide backbone, this β3-amino acid disrupts the recognition motifs of endogenous proteases while preserving the critical primary amine side chain required for target binding, cross-linking, or fluorophore conjugation. For procurement teams and medicinal chemists, sourcing high-purity L-β-homolysine is a direct strategy to overcome the poor pharmacokinetic profiles of standard α-peptides, enabling the development of ultra-short, highly stable therapeutic candidates with extended systemic circulation. [1]
Substituting L-β-homolysine with its standard α-amino acid counterpart, L-lysine, fundamentally compromises the end product's viability by exposing the peptide backbone to rapid enzymatic cleavage; L-lysine-containing peptides typically exhibit serum half-lives of mere minutes. While substituting with D-lysine can confer similar proteolytic resistance, it introduces a stereochemical inversion that frequently abolishes target receptor affinity or disrupts the intended secondary structure. Furthermore, simpler β-amino acids like β-alanine provide backbone stability but lack the terminal amine essential for solubility, electrostatic interactions, and site-specific conjugation. Consequently, L-β-homolysine remains non-interchangeable when both strict conformational control and side-chain functionality are required. [1]
The incorporation of β-homoamino acids such as L-β-homolysine into peptide sequences dramatically enhances metabolic stability by evading recognition by endogenous peptidases. Studies demonstrate that while standard all-α hexapeptides degrade rapidly in human serum (often within 15 to 30 minutes), analogous β-peptides incorporating residues like β-homolysine remain completely intact against trypsin, elastase, and serum proteases for over 24 hours. [1] This ~100-fold increase in half-life is a critical differentiator for therapeutic development.
| Evidence Dimension | Serum and protease half-life |
| Target Compound Data | >24 hours (β-peptide analogs) |
| Comparator Or Baseline | <30 minutes (L-lysine all-α analogs) |
| Quantified Difference | ~100-fold increase in proteolytic stability |
| Conditions | In vitro incubation with human serum, trypsin, and elastase |
Procuring β-homolysine allows developers to transform rapidly degraded peptide hits into viable systemic therapeutics without requiring complex formulation strategies.
Oligomers of L-β-homolysine function as highly efficient transport carriers for intracellular delivery, outperforming traditional cell-penetrating peptides (CPPs) in stability and uptake. Research indicates that β-homolysine oligomers exhibit enhanced membrane translocation capabilities compared to standard α-peptide sequences like the Tat(47-57) baseline.[1] Furthermore, these β-oligomers resist the rapid lysosomal degradation that typically neutralizes standard CPPs, ensuring that the conjugated cargo remains intact upon cellular entry.
| Evidence Dimension | Cellular uptake and intracellular stability |
| Target Compound Data | High internalization with prolonged intracellular integrity |
| Comparator Or Baseline | Tat(47-57) α-peptide (susceptible to rapid degradation) |
| Quantified Difference | Enhanced delivery efficiency with near-complete resistance to intracellular proteases |
| Conditions | Live-cell flow cytometry and fluorescence microscopy of conjugated carriers |
For procurement in drug delivery research, β-homolysine provides a highly stable alternative to traditional Tat or poly-arginine CPPs, directly improving the bioavailability of intracellular therapeutics.
Unlike α-peptides, which require relatively long sequences to form stable secondary structures, β-peptides incorporating L-β-homolysine can form highly stable, predictable helical conformations (such as 14-helices) at ultra-short chain lengths of just 6 to 8 residues. [1] This structural rigidity is driven by the restricted dihedral angles of the β3-amino acid backbone. When compared to L-lysine, which introduces high conformational flexibility in short sequences, β-homolysine effectively locks the peptide into its bioactive conformation.
| Evidence Dimension | Minimum sequence length for helical stability |
| Target Compound Data | 6–8 residues (β-peptides) |
| Comparator Or Baseline | >15 residues (α-peptides) |
| Quantified Difference | ~50% reduction in sequence length required for stable folding |
| Conditions | Circular dichroism (CD) and NMR spectroscopy in aqueous solution |
Enables the synthesis of shorter, more potent peptide drugs by reducing the number of coupling steps required during solid-phase peptide synthesis.
Directly following from its ~100-fold increase in proteolytic stability, L-β-homolysine is an essential building block for developing systemic peptide drugs, such as GLP-1 analogs or antimicrobial peptides, where extending in vivo half-life is a primary clinical objective. [1]
Leveraging the high cellular internalization efficiency of its oligomers, this compound is highly effective for synthesizing stable transport vectors designed to deliver oligonucleotides, small molecules, or proteins across lipid bilayers without succumbing to lysosomal degradation. [2]
Because it stabilizes helical structures at very short sequence lengths, L-β-homolysine is highly suited for constructing low-molecular-weight foldamers that mimic α-helical binding interfaces to disrupt challenging PPI targets in oncology and immunology. [3]
The terminal primary amine of the homolysine side chain provides a reliable, sterically accessible site for the attachment of fluorophores, PEG chains, or macrocyclic cross-linkers, offering expanded synthetic versatility compared to backbone-modified alternatives.[1]